molecular formula C7H7NO3S B1432608 Ethyl 4-formyl-1,3-thiazole-5-carboxylate CAS No. 544704-32-7

Ethyl 4-formyl-1,3-thiazole-5-carboxylate

Cat. No. B1432608
M. Wt: 185.2 g/mol
InChI Key: DEJTUYUMZSPGCM-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1,3-thiazole-5-carboxylate (ETFC) is an organic compound that belongs to the class of thiazoles. It is a colorless, crystalline solid, which is soluble in water and organic solvents. ETFC has a wide range of applications in scientific research, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are yet to be fully explored.

Scientific Research Applications

Synthesis and Biological Activities of Thiazolidinones

Thiazolidinone derivatives, synthesized using Ethyl 4-formyl-1,3-thiazole-5-carboxylate, have shown a wide spectrum of biological activities. The compound's utility in creating 4-thiazolidinone scaffolds has been highlighted due to their significant pharmacological potentials, including anti-inflammatory and antioxidant properties. Such derivatives are synthesized through various substitutions at different positions, exploring their vibrant potential against several activities (B. ArunlalV., K. Vandana, C. Biju, 2015).

Development of Benzofused Thiazole Derivatives

Benzofused thiazole analogs, prepared using Ethyl 4-formyl-1,3-thiazole-5-carboxylate, have been investigated for their potential as therapeutic agents. Their synthesis and subsequent evaluation for antioxidant and anti-inflammatory activities demonstrate the compound's importance in medicinal chemistry. These derivatives serve as lead molecules for designing drugs with enhanced therapeutic profiles (Dattatraya G. Raut et al., 2020).

Heterocyclic Compound Synthesis

The compound also plays a crucial role in the synthesis of 4-phosphorylated derivatives of 1,3-azoles, showcasing its utility in creating heterocyclic compounds with various biological and chemical properties. This application underlines the importance of Ethyl 4-formyl-1,3-thiazole-5-carboxylate in the development of new compounds with potential insectoacaricidal, anti-blastic, sugar-lowering, and other activities (E. Abdurakhmanova et al., 2018).

Antioxidant Evaluation

Isoxazolone derivatives, synthesized from Ethyl 4-formyl-1,3-thiazole-5-carboxylate, are evaluated for their antioxidant properties, further highlighting the compound's versatility in producing biologically active molecules. This synthesis approach emphasizes the importance of Ethyl 4-formyl-1,3-thiazole-5-carboxylate in creating intermediates for developing heterocycles with significant medicinal properties (Rima Laroum et al., 2019).

Synthesis of Fused Heterocycles

Moreover, Ethyl 4-formyl-1,3-thiazole-5-carboxylate is instrumental in the synthesis of fused heterocycles, such as 1-benzofurans and indoles, showcasing its utility in the development of complex heterocyclic compounds with potential pharmaceutical applications (M. Petrov, D. A. Androsov, 2013).

properties

IUPAC Name

ethyl 4-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)6-5(3-9)8-4-12-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJTUYUMZSPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-formyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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